3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide
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Description
3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a useful research compound. Its molecular formula is C16H20N4O5S2 and its molecular weight is 412.48. The purity is usually 95%.
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Biological Activity
The compound 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a synthetic derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an imidazole ring substituted with a sulfonamide group and a phenylethenesulfonyl moiety. This unique structure may contribute to its biological properties.
Pharmacological Activities
Imidazole derivatives have been extensively studied for their wide-ranging pharmacological activities. The following table summarizes various biological activities associated with imidazole derivatives, including the target diseases and mechanisms of action.
Biological Activity | Mechanism | Target Diseases |
---|---|---|
Antibacterial | Inhibition of bacterial cell wall synthesis | Bacterial infections |
Antifungal | Disruption of fungal cell membrane integrity | Fungal infections |
Antitumor | Induction of apoptosis in cancer cells | Various cancers |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Inflammatory diseases |
Antidiabetic | Modulation of glucose metabolism | Diabetes mellitus |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating potent antibacterial activity (Jain et al., 2021) .
- Antitumor Effects : Research conducted on imidazole derivatives showed that they could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The mechanism involved the activation of caspases and modulation of apoptotic pathways (Brahmbhatt et al., 2021) .
- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory cytokines was assessed in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in stimulated macrophages (Ahsan et al., 2020) .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in bacterial growth or inflammation.
- Cell Membrane Disruption : The hydrophobic nature of the phenylethenesulfonyl group can disrupt cellular membranes in fungi and bacteria.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.
Properties
IUPAC Name |
3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]-N-(2-phenylethenylsulfonyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZIKCOFSXQCHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.